1-Cyclooctylpyrrole-2,5-dione
Description
Overview of Pyrrole-2,5-dione (Maleimide/Succinimide) Core Structure in Organic Chemistry
The pyrrole-2,5-dione core, commonly known as the maleimide (B117702) ring, is a five-membered heterocyclic imide with the chemical formula H₂C₂(CO)₂NH. wikipedia.org This unsaturated imide is a fundamental building block in organic synthesis. wikipedia.org The structure consists of two carbonyl groups conjugated with a carbon-carbon double bond, all incorporated into a nitrogen-containing ring. wikipedia.org This arrangement imparts unique reactivity to the molecule, making it a valuable component in various chemical transformations. wikipedia.org Pyrrole-2,5-diones are part of a larger class of organic compounds called pyrroles, which are five-membered aromatic heterocyclic compounds containing one nitrogen atom. ontosight.ai The related succinimide (B58015) structure is the saturated analog of maleimide, lacking the carbon-carbon double bond within the ring. Succinimide derivatives are also important compounds found in a variety of natural products with significant biological activity. ekb.eguobasrah.edu.iq
The reactivity of the maleimide core is a key aspect of its utility. The electron-withdrawing nature of the two carbonyl groups makes the double bond electron-deficient and thus a potent Michael acceptor. nih.gov This allows for facile and highly selective reactions with nucleophiles, particularly thiols from cysteine residues in proteins. wikipedia.orgnih.gov This specific reactivity is the basis for much of its use in bioconjugation. wikipedia.orgsmolecule.com Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile. nih.gov
Historical Context and Evolution of Pyrrole-2,5-dione Synthesis and Applications
The synthesis of maleimides has been a subject of chemical research for a considerable time. Historically, the preparation of maleimides often involved the pyrolytic dehydration of maleamic acids, a process that required high temperatures and often resulted in low yields and undesirable byproducts due to the reactivity of the maleimide double bond. google.com A significant advancement came with the development of methods using dehydrating agents like acetic anhydride (B1165640) in the presence of a catalyst, such as sodium acetate, which allowed for the reaction to proceed at lower temperatures and with improved yields. google.com
Initially, maleimides were recognized for their utility in polymer chemistry, where they can undergo homopolymerization or be incorporated into copolymers to enhance thermal stability. researchgate.netresearchgate.net The reactivity of the maleimide ring has long been exploited in the creation of high-performance polymer resins. researchgate.net Over time, the applications of pyrrole-2,5-diones have expanded dramatically, particularly in the realm of biotechnology and medicinal chemistry. wikipedia.org The selective reactivity of maleimides with thiols has made them indispensable reagents for bioconjugation, enabling the labeling of proteins with fluorescent dyes, the creation of antibody-drug conjugates for targeted therapeutics, and the immobilization of proteins on surfaces. wikipedia.orgnih.gov More recent research has focused on developing novel maleimide derivatives with specific biological activities, including as anticancer agents, cholesterol absorption inhibitors, and enzyme inhibitors. nih.govnih.govresearchgate.netnih.gov
Rationalization for Investigating N-Cyclooctyl Substitution in Pyrrole-2,5-dione Derivatives
The substituent attached to the nitrogen atom of the pyrrole-2,5-dione ring, known as the N-substituent, plays a crucial role in modulating the compound's properties. The investigation of N-alkyl substitution, and specifically N-cyclooctyl substitution, is driven by the desire to understand and control these properties. researchgate.net The size, shape, and electronic nature of the N-substituent can significantly influence the reactivity, solubility, and biological interactions of the maleimide derivative. researchgate.net
The introduction of a cyclooctyl group, a relatively large and bulky alkyl substituent, is of particular interest due to its significant steric effects. wikipedia.org Steric hindrance, the slowing of chemical reactions due to steric bulk, can influence the reactivity of the maleimide core. wikipedia.org For instance, the bulky cyclooctyl group can affect the rate and selectivity of reactions at the double bond. This can be advantageous in controlling reaction pathways and minimizing unwanted side reactions. wikipedia.org
Furthermore, the lipophilicity, or fat-solubility, of the molecule is increased by the presence of the cyclooctyl group. This property can be critical for biological applications, as it can enhance the ability of the compound to cross cell membranes. The steric and electronic properties of the N-substituent can also influence the conformation of the molecule, which in turn can affect how it binds to biological targets like enzymes or receptors. mdpi.com Research into N-substituted maleimides has shown that varying the bulkiness and polarity of the substituent can lead to different biological activities. nih.gov
Scope and Objectives of Academic Research on 1-Cyclooctylpyrrole-2,5-dione
Academic research on this compound and related N-substituted maleimides is multifaceted, with objectives spanning fundamental organic chemistry to applied materials science and medicinal chemistry. A primary objective is the synthesis of novel derivatives and the development of efficient and sustainable synthetic methodologies. acs.org This includes exploring different reaction conditions and catalysts to improve yields and reduce byproducts. researchgate.net
A significant area of investigation is the study of the compound's chemical reactivity. Researchers aim to understand how the cyclooctyl group influences the kinetics and thermodynamics of reactions such as Michael additions and cycloadditions. nih.gov This includes studying the penultimate unit effect in radical copolymerization, where the N-substituent can control the sequence of monomer incorporation. researchgate.net
In the field of materials science, research may focus on the polymerization of this compound to create polymers with specific thermal and mechanical properties. researchgate.net The bulky cyclooctyl group can impact the polymer's structure and, consequently, its characteristics.
From a medicinal chemistry perspective, the objective is often to evaluate the biological activity of this compound and its derivatives. This involves screening the compound for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities. nih.govresearchgate.netmdpi.com Researchers also conduct structure-activity relationship (SAR) studies to understand how modifications to the molecule, including the N-cyclooctyl group, affect its biological efficacy and selectivity. ucl.ac.be
| Property | Value | Reference |
| CAS Number | 49692-00-4 | guidechem.com |
| Molecular Formula | C12H17NO2 | guidechem.com |
| Boiling Point | 331.3±11.0 °C (Predicted) | guidechem.com |
| Density | 1.1±0.1 g/cm3 (Predicted) | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclooctylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-8-9-12(15)13(11)10-6-4-2-1-3-5-7-10/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCVUVFZSHLCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363963 | |
| Record name | 1-cyclooctylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49692-00-4 | |
| Record name | 1-cyclooctylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Cyclooctylpyrrole 2,5 Dione and Its Analogues
Classical Approaches to Pyrrole-2,5-dione Ring Formation
Traditional methods for constructing the pyrrole-2,5-dione core have been well-established for decades and remain valuable tools in organic synthesis. These approaches typically involve the condensation of primary amines with 1,4-dicarbonyl compounds or their equivalents.
Paal-Knorr Condensation and its Adaptations for N-Alkylpyrrole-2,5-diones
The Paal-Knorr synthesis is a cornerstone reaction for the formation of five-membered heterocyclic rings, including pyrroles. wikipedia.orgalfa-chemistry.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of N-alkylpyrrole-2,5-diones like 1-cyclooctylpyrrole-2,5-dione, a 1,4-dicarbonyl precursor is reacted with the corresponding primary amine, in this case, cyclooctylamine. alfa-chemistry.com
The mechanism involves the initial formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. wikipedia.org Subsequent intramolecular attack by the amine on the second carbonyl group leads to a dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the final pyrrole (B145914) ring. wikipedia.org The reaction is often catalyzed by protic acids like sulfuric acid or hydrochloric acid, or by Lewis acids. alfa-chemistry.com
While the Paal-Knorr reaction is a powerful tool, a significant drawback is the often-challenging synthesis of the required 1,4-dicarbonyl precursors. alfa-chemistry.com
A notable adaptation of this reaction involves the use of 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound. This allows for the synthesis of N-substituted pyrroles under milder conditions, often in water with a catalytic amount of iron(III) chloride. organic-chemistry.org
Reactions of Anhydrides with Primary Amines
A widely used and highly efficient method for synthesizing N-substituted pyrrole-2,5-diones involves the reaction of a cyclic anhydride (B1165640), most commonly maleic anhydride or succinic anhydride, with a primary amine. ucl.ac.begoogle.com This two-step process begins with the nucleophilic attack of the primary amine on the anhydride, leading to the formation of an intermediate amic acid. ucl.ac.bestackexchange.com In the case of this compound, cyclooctylamine is reacted with maleic anhydride to form N-cyclooctylmaleamic acid.
The subsequent and crucial step is the cyclodehydration of the amic acid to form the imide ring. mdpi.cominnovareacademics.in This is typically achieved by heating, often in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate. ucl.ac.beinnovareacademics.in
The reaction conditions for the initial ring-opening of the anhydride are generally mild. mdpi.com However, the cyclization step often requires more forcing conditions, such as elevated temperatures. mdpi.com
A variety of solvents can be employed for this reaction, including diethyl ether, toluene (B28343), and dimethylacetamide. ucl.ac.bemdpi.com The choice of solvent can influence the reaction rate and yield.
Cyclization Reactions from Dicarbonyl Precursors and Amines
This approach is closely related to the Paal-Knorr synthesis and broadly encompasses the formation of the pyrrole-2,5-dione ring from a 1,4-dicarbonyl compound and a primary amine. alfa-chemistry.comorganic-chemistry.org The versatility of this method allows for the synthesis of a wide array of N-substituted pyrrole-2,5-diones by varying the amine component. For instance, reacting a suitable 1,4-dicarbonyl precursor with cyclooctylamine would yield this compound.
The reaction mechanism proceeds through the formation of imine or enamine intermediates, followed by a rate-determining cyclization step and subsequent dehydration. organic-chemistry.org The reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the amine. organic-chemistry.org
Modern and Advanced Synthetic Strategies for this compound
In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and rapid methods for the synthesis of pyrrole-2,5-diones. These modern strategies often offer advantages over classical methods in terms of reaction time, yield, and sustainability.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical transformations, including the synthesis of pyrrole-2,5-diones. medcraveonline.compensoft.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. medcraveonline.comasianpubs.org
For the synthesis of N-substituted maleimides, microwave heating can be effectively applied to the cyclodehydration of the intermediate maleamic acid. nih.gov This rapid and efficient heating can lead to cleaner reactions with fewer side products. researchgate.net For example, the synthesis of 3,4-diaryl-N-substituted maleimide (B117702) derivatives has been successfully achieved using microwave assistance. nih.gov
The synthesis of pyrrole-2,5-dione analogs has been reported via microwave irradiation, resulting in high yields of the desired products. researchgate.netnih.gov The direct and efficient heat transfer in microwave synthesis often allows for solvent-free conditions, further enhancing the green credentials of the method. researchgate.net
Green Chemistry Approaches in Pyrrole-2,5-dione Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. Several green approaches have been developed for the synthesis of pyrrole-2,5-diones.
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. mdpi.com Solvent-free methods for the synthesis of maleimides have been developed, often in conjunction with other green techniques like microwave irradiation or mechanochemistry. exlibrisgroup.comresearchgate.net For instance, the reaction of maleic anhydride with amines can be carried out under solvent-free conditions by simply heating the reactants together. mdpi.com
Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. In the context of pyrrole-2,5-dione synthesis, various catalysts have been employed to improve efficiency and reduce the environmental impact. For example, solid acid catalysts can be used to promote the cyclodehydration of amic acids, and these catalysts can often be recovered and reused. tandfonline.com Lewis acids like tantalum pentachloride on silica (B1680970) gel have also been used for the solvent-free synthesis of succinimides. innovareacademics.in
Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions by grinding or milling solid reactants, is a rapidly growing area of green chemistry. nih.gov This solvent-free technique can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. mdpi.com The synthesis of N-substituted maleimides has been achieved through mechanochemical methods, demonstrating the potential of this technique for the clean and efficient production of these compounds. mdpi.comrsc.org For example, the reaction of maleimide with amines can be carried out by ball-milling, sometimes yielding different stereoselectivities compared to solution-based methods. acs.org
Interactive Data Table: Comparison of Synthetic Methodologies
| Synthetic Method | Key Features | Typical Reactants | Typical Conditions | Advantages | Disadvantages |
| Paal-Knorr Condensation | Formation of pyrrole ring from 1,4-dicarbonyls | 1,4-Diketone, Primary Amine | Acidic (protic or Lewis acid) | Well-established, versatile | Precursor synthesis can be challenging |
| Anhydride Reaction | Two-step synthesis via amic acid intermediate | Maleic Anhydride, Primary Amine | Mild initial reaction, heating for cyclization | High yields, readily available starting materials | Cyclization may require harsh conditions |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction | Maleamic Acid or direct from Anhydride/Amine | Microwave irradiation, often solvent-free | Rapid reaction times, improved yields | Requires specialized equipment |
| Green Chemistry Approaches | Focus on sustainability | Various | Solvent-free, catalytic, mechanochemical | Reduced waste, environmentally friendly | May require optimization for specific substrates |
Multi-Component Reactions for the Formation of Pyrrole-2,5-dione Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. fu-berlin.decaltech.edu For the synthesis of pyrrole-2,5-dione scaffolds and related N-substituted maleimides, several MCR strategies have been developed. These reactions are highly valued for their ability to rapidly generate molecular diversity. scispace.com
One notable example is the three-component synthesis of amidinomaleimides. This catalyst-free reaction combines azidomaleimides, aldehydes, and secondary amines in a one-pot process to yield the desired products. The versatility of this method allows for a wide range of substituents to be incorporated into the final molecule.
Another strategy involves the electrochemical multicomponent assembly of arylaldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. This method, carried out in an undivided cell, selectively produces substituted spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives in good yields. mdpi.com While not directly yielding simple N-alkylpyrrole-2,5-diones, this demonstrates the power of MCRs in constructing complex heterocyclic systems that incorporate the dione (B5365651) moiety.
The following table summarizes representative multi-component reactions for the synthesis of maleimide and related heterocyclic derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Azidomaleimide | Aldehyde | Secondary Amine | Amidinomaleimide | |
| Arylaldehyde | N,N'-dimethylbarbituric acid | 4-hydroxy-6-methyl-2H-pyran-2-one | Spiro[furo[3,2-c]pyran-2,5'-pyrimidine] | mdpi.com |
| Thioamides | N-substituted maleimides | Maleic anhydride | Tricyclic bridge systems | mdpi.com |
Stereoselective Synthesis of N-Substituted Pyrrole-2,5-dione Derivatives
The development of stereoselective methods for the synthesis of N-substituted pyrrole-2,5-dione derivatives is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. These methods typically focus on the creation of chiral centers on the pyrrolidine (B122466) ring, the saturated analog of the pyrrole-2,5-dione. mdpi.comnih.gov
One prominent approach is the 1,3-dipolar cycloaddition reaction. For instance, the reaction between a chiral nitrone and an N-substituted maleimide can afford enantiopure spiro-fused heterocycles with high diastereoselectivity. This reaction proceeds on the less hindered face of the nitrone, leading to a specific stereochemical outcome.
Biocatalytic methods also offer a powerful tool for stereoselective synthesis. The laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, can efficiently generate highly functionalized pyrrolidine-2,3-diones with new all-carbon quaternary stereocenters. rsc.org
Furthermore, the intramolecular Nicholas reaction has been employed for the stereoselective synthesis of strained cyclooctynes, showcasing a method that can be adapted for creating complex cyclic structures with defined stereochemistry. mdpi.com While not directly applied to this compound, these stereoselective strategies highlight the potential pathways to access chiral derivatives of this class of compounds.
The table below outlines key findings from studies on the stereoselective synthesis of related compounds.
| Reaction Type | Key Features | Resulting Products | Reference |
| 1,3-Dipolar Cycloaddition | Chiral nitrone and N-substituted maleimide | Enantiopure spiro-fused heterocycles | |
| Biocatalytic Oxidation/Addition | Laccase catalysis, catechol, and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Highly functionalized pyrrolidine-2,3-diones | rsc.org |
| Intramolecular Nicholas Reaction | Cobalt-complexed propargyl ethers | Strained cyclooctynes | mdpi.com |
| Aza-Prins Cyclization | Tandem dimerization and cyclization of pyrrole-2,5-dione derivatives | 1,6-diazecanes | |
| Convergent Synthesis | Chiral cyclopentylamine (B150401) and cyclohexylamine (B46788) derivatives with a pyrrolo[2,3-d]pyrimidine core | Chiral cyclopentyl- and cyclohexylamine derivatives of nucleoside Q precursor | beilstein-journals.org |
Isolation and Purification Techniques for N-Alkylpyrrole-2,5-diones
The isolation and purification of N-alkylpyrrole-2,5-diones are critical steps to obtain products of high purity. Common techniques employed include washing with appropriate solvents, recrystallization, and column chromatography.
For the analogous N-cyclohexylmaleimide, a purification process involving washing the synthetic product with cold n-heptane has been shown to yield a product with 99.7% purity. researchgate.net This suggests that a similar approach could be effective for this compound. The choice of solvent is crucial; for instance, n-heptane reflux imidation was found to be more beneficial than toluene for both the synthesis and precipitation of N-cyclohexylmaleimide. researchgate.net
A patented method for the purification of N-substituted maleimides highlights a process that avoids a water washing step, instead utilizing the solubility of organic acid impurities in the organic solvent used during the synthesis. google.com This can be particularly advantageous as it prevents the generation of aqueous waste.
In many reported syntheses of N-substituted pyrrole-2,5-diones, column chromatography is the method of choice for purification. jscimedcentral.com The crude product is typically subjected to silica gel chromatography with a suitable eluent system, such as a mixture of ether and petroleum ether, to separate the desired compound from byproducts and unreacted starting materials.
The following table summarizes common purification techniques for N-substituted maleimides.
| Purification Method | Description | Key Advantages | Reference |
| Solvent Washing | Washing the crude product with a cold, non-polar solvent like n-heptane. | Simple, can achieve high purity. | researchgate.net |
| Recrystallization | Dissolving the crude product in a suitable hot solvent and allowing it to crystallize upon cooling. | Effective for removing impurities with different solubility profiles. | |
| Column Chromatography | Separation of the product on a stationary phase (e.g., silica gel) using a mobile phase. | Highly effective for separating complex mixtures and achieving very high purity. | jscimedcentral.com |
| Non-Aqueous Workup | Utilizing the solubility of impurities in the reaction solvent to avoid aqueous washing. | Reduces waste and can be more efficient for certain impurities. | google.com |
Reactivity and Reaction Mechanisms of 1 Cyclooctylpyrrole 2,5 Dione Systems
Electrophilic and Nucleophilic Character of the Pyrrole-2,5-dione Ring
The pyrrole-2,5-dione ring, the core structure of 1-cyclooctylpyrrole-2,5-dione, possesses a distinct electronic character that dictates its reactivity. The presence of two electron-withdrawing carbonyl groups flanking the nitrogen atom significantly influences the electron density of the five-membered ring. This arrangement renders the carbon atoms of the carbon-carbon double bond electrophilic. Consequently, the ring is highly susceptible to nucleophilic attack, particularly through Michael-type addition reactions. mdpi.commdpi.com This electrophilic nature is a key feature of its chemistry, making it a reactive partner for various nucleophiles, especially soft nucleophiles like thiols. mdpi.comnih.gov The reaction with thiols is particularly efficient and selective, forming stable thioether bonds, a characteristic widely exploited in bioconjugation.
Conversely, the delocalization of the nitrogen's lone pair of electrons into the ring is diminished by the strong inductive and resonance effects of the adjacent carbonyls. This reduction in electron density deactivates the ring towards electrophilic substitution reactions. Unlike the electron-rich pyrrole (B145914) ring which readily undergoes electrophilic attack, the pyrrole-2,5-dione system is resistant to such transformations. While the ring itself is electrophilic, N-substituted maleimides can, under specific conditions with a suitable catalyst, act as a nucleophilic partner in reactions like the aza-Morita–Baylis–Hillman reaction. rsc.org
Cycloaddition Reactions Involving the Pyrrole-2,5-dione Moiety
The electron-deficient nature of the double bond in the pyrrole-2,5-dione moiety makes it an excellent participant in various cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic and bicyclic molecular architectures.
Diels-Alder Reactions with this compound as Dienophile
The pyrrole-2,5-dione ring system is a classic example of a potent dienophile for Diels-Alder reactions. mdpi.com This [4+2] cycloaddition involves the reaction of a conjugated diene with the electron-poor alkene (the dienophile) of the maleimide (B117702) ring to form a six-membered ring. mdpi.comyoutube.com The electron-withdrawing carbonyl groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. mdpi.comkhanacademy.org
N-alkyl substituted maleimides, such as this compound, readily react with a variety of dienes, including cyclic dienes like furan (B31954) and its derivatives. mdpi.comnih.gov These reactions often exhibit high stereoselectivity. The reaction can lead to two diastereomeric products: the endo and exo adducts. pearson.comnih.gov Typically, the endo product is formed faster and is favored under kinetic control (lower temperatures), while the exo product is more thermodynamically stable and is the major product at higher temperatures or after prolonged reaction times. nih.govpearson.com The specific ratio of endo to exo products can be influenced by reaction conditions such as temperature and solvent. nih.gov For instance, the reaction between furan and maleimide at 25 °C yields the endo isomer, whereas at 90 °C, the more stable exo isomer predominates. pearson.com
| Diene | Dienophile | Conditions | Product(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| Furan | N-Alkyl Maleimide | 25 °C | Endo adduct (major) | Kinetic control favors the endo product. | pearson.com |
| Furan | N-Alkyl Maleimide | 90 °C | Exo adduct (major) | Thermodynamic control favors the more stable exo product. | pearson.com |
| 2-Methylfuran | N-Methyl Maleimide | >60 °C | Exo adduct (exclusive) | Higher temperatures lead to exclusive formation of the exo isomer. | nih.gov |
| Buta-1,3-diene (in situ) | N-Phenylmaleimide | Toluene (B28343), reflux (>120 °C) | Cyclohexene (B86901) adduct | In situ generation of the diene allows for reaction at high temperatures. | rsc.org |
Investigation of Retro-Diels-Alder Reactions
A significant characteristic of many Diels-Alder reactions involving furan-maleimide adducts is their reversibility. rsc.org The reverse reaction, known as the retro-Diels-Alder reaction, involves the fragmentation of the cyclohexene adduct back into the original diene and dienophile. This process is thermally induced, becoming favorable at elevated temperatures. researchgate.net
The stability of the Diels-Alder adduct and the temperature at which the retro-reaction occurs are dependent on several factors, including the stereochemistry of the adduct and the nature of the substituents on both the furan and maleimide components. rsc.orgsemanticscholar.org The kinetically favored endo adduct typically undergoes the retro-Diels-Alder reaction at a lower temperature than the more thermodynamically stable exo adduct. nih.govrsc.org This thermal reversibility is a key principle in the development of dynamic covalent materials, such as self-healing polymers. researchgate.net Computational studies have shown that applying an external mechanical force can also induce the retro-Diels-Alder reaction, switching the mechanism from a concerted to a sequential bond-breaking process. uliege.bechemrxiv.org
| Adduct Type | Conditions | Key Findings | Reference |
|---|---|---|---|
| Furan-Maleimide Adducts | Elevated temperature | Reaction is reversible; equilibrium shifts to reactants at high temp. | researchgate.net |
| Endo Furan-Maleimide Adduct | Lower temperature than exo | Endo adduct is less thermally stable and undergoes retro-reaction more readily. | rsc.org |
| Exo Furan-Maleimide Adduct | Higher temperature than endo | Exo adduct is more thermodynamically stable. | rsc.org |
| Furan-Maleimide Adducts | External mechanical force (sonication) | Reaction can be induced mechanically at room temperature. | uliege.be |
Functionalization and Derivatization Strategies for this compound
Reactions at the N-Cyclooctyl Substituent
The N-cyclooctyl group in this compound is a saturated aliphatic ring. As such, it is generally unreactive under the mild conditions typically employed for modifying the pyrrole-2,5-dione core. Functionalization of the cyclooctyl ring would necessitate harsher reaction conditions, such as free-radical halogenation, which may not be compatible with the sensitive maleimide moiety. Therefore, derivatization strategies for this part of the molecule typically involve the synthesis of a functionalized cyclooctylamine first, followed by its condensation with maleic anhydride (B1165640) to form the desired substituted maleimide. The N-substituent primarily serves to modulate the steric environment and physical properties (e.g., solubility) of the molecule. acs.org
Functionalization at the Pyrrole Ring Carbon Atoms
The carbon atoms of the double bond in the pyrrole-2,5-dione ring are the primary sites for functionalization due to their electrophilic character. A wide range of derivatization strategies target these positions.
Michael Addition: The conjugate addition of nucleophiles, known as the Michael addition, is a predominant reaction for functionalizing N-substituted maleimides. mdpi.comrsc.org A diverse array of nucleophiles, including thiols, rsc.org amines, and carbanions (e.g., from aldehydes or 1,3-dicarbonyl compounds), can add across the double bond to yield substituted succinimide (B58015) derivatives. nih.govresearchgate.net The high reactivity and specificity of maleimides towards thiol groups, especially under physiological pH conditions (6.5-7.5), have made this reaction a cornerstone in bioconjugation chemistry for labeling proteins and other biomolecules. mdpi.comnih.govnih.gov
[2+2] Photocycloaddition: In addition to [4+2] cycloadditions, N-alkyl maleimides can participate in photochemical [2+2] cycloaddition reactions with alkenes. nih.gov Upon irradiation with UV light (e.g., 370 nm), the maleimide can be excited to a triplet state, which then reacts with an alkene to form a cyclobutane (B1203170) ring. nih.govacs.org This method provides a route to bicyclic scaffolds with a four-membered ring fused to the succinimide core and can proceed in high yields without the need for a photocatalyst for N-alkyl maleimides. nih.govresearchgate.net
| Reaction Type | Reagent(s) | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Michael Addition | Thiols (R-SH) | Thiosuccinimide | Highly efficient and selective, widely used in bioconjugation. | mdpi.comrsc.org |
| Michael Addition | Aldehydes (R₂CH-CHO) | Substituted Succinimide | Often requires an organocatalyst; forms C-C bonds. | rsc.orgnih.gov |
| Michael Addition | 1,3-Dicarbonyl Compounds | Substituted Succinimide | Forms C-C bonds with stabilized carbanions. | researchgate.net |
| [2+2] Photocycloaddition | Alkenes (Olefins) | Cyclobutane-fused succinimide | Requires UV irradiation; catalyst-free for N-alkyl maleimides. | nih.govnih.gov |
| 1,3-Dipolar Cycloaddition | 1,3-Dipoles (e.g., Azomethine ylides) | Pyrrolidine-fused succinimide | Constructs complex heterocyclic systems. | nih.govnih.gov |
Mechanistic Studies of Key Transformation Pathways for this compound
While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, its key transformation pathways can be understood through the well-established reactivity of N-alkyl maleimides. The primary reactions of this compound involve additions to the double bond and cycloaddition reactions.
Michael Addition: One of the most prominent reactions for N-substituted maleimides is the Michael-type addition, particularly with soft nucleophiles like thiols. nih.govresearchgate.net The reaction with a thiol proceeds via a thiolate intermediate, which acts as the nucleophile. vectorlabs.com The general mechanism, as illustrated with a generic thiol (R-SH), involves the deprotonation of the thiol to form a more nucleophilic thiolate anion. This anion then attacks one of the electrophilic carbons of the maleimide double bond, leading to the formation of a stable thioether succinimide adduct. nih.gov The reaction is highly efficient and chemoselective for thiols, especially in the pH range of 6.5-7.5. vectorlabs.com
[2+2] Photocycloaddition: N-alkyl maleimides are known to undergo photochemical [2+2] cycloaddition reactions with alkenes. nih.govresearchgate.net These reactions are typically initiated by UV irradiation, which excites the maleimide to a triplet state. This excited state then reacts with an alkene to form a cyclobutane ring. For N-alkyl maleimides, these reactions can often proceed without an external photocatalyst. nih.govresearchgate.net The stereochemistry of the resulting cyclobutane product is dependent on the reaction conditions and the nature of the alkene.
Diels-Alder Reaction: The maleimide double bond is a potent dienophile in Diels-Alder reactions. It can react with a wide range of conjugated dienes to form [4+2] cycloadducts. researchgate.net This versatility allows for the synthesis of complex cyclic structures. The reactivity in these cycloadditions is influenced by the electronic nature of both the diene and the dienophile.
Influence of the Cyclooctyl Substituent on Reaction Kinetics and Selectivity
The cyclooctyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring exerts a significant influence on the reactivity of the molecule, primarily through steric effects, with some minor electronic contributions.
Steric Effects: The cyclooctyl group is a bulky and conformationally flexible substituent. This steric hindrance can play a crucial role in modulating the kinetics of reactions involving the maleimide double bond.
Reaction Rate: Compared to smaller N-alkyl substituents, the bulky cyclooctyl ring can sterically shield the electrophilic double bond. This shielding can decrease the rate of approach of nucleophiles or dienes, potentially leading to slower reaction kinetics. For instance, in Michael additions, a bulky N-substituent can decrease the reactivity of the maleimide monomer. nih.gov Similarly, in [2+2] cycloadditions with sterically demanding alkenes, lower yields have been observed, which is attributed to steric effects.
Selectivity: The steric bulk of the cyclooctyl group can also influence the stereoselectivity of cycloaddition reactions. The substituent may favor the formation of one diastereomer over another by directing the approach of the reacting molecule from the less hindered face.
Electronic Effects: The cyclooctyl group is an alkyl substituent and is generally considered to be weakly electron-donating through an inductive effect.
Reactivity: This electron-donating nature slightly increases the electron density of the maleimide ring, which could marginally decrease its electrophilicity and thus its reactivity towards nucleophiles compared to N-aryl or electron-withdrawing N-substituents. Studies comparing N-aryl and N-alkyl maleimides have shown that N-aryl derivatives react significantly faster with thiolate substrates. mdpi.com While specific kinetic data for the cyclooctyl group is not available, this general trend suggests that N-cyclooctylmaleimide would have reactivity more in line with other N-alkyl maleimides rather than the more reactive N-aryl counterparts.
The conformational flexibility of the eight-membered cyclooctyl ring is another factor to consider. Unlike smaller, more rigid cycloalkanes, the cyclooctyl ring can adopt several conformations. This flexibility might influence how it sterically shields the maleimide ring in the transition state of a reaction, potentially leading to more complex selectivity profiles.
Below is a table summarizing the expected influence of the cyclooctyl substituent on different reaction types.
| Reaction Type | Expected Influence of Cyclooctyl Group on Kinetics | Expected Influence of Cyclooctyl Group on Selectivity |
| Michael Addition | Decrease in rate compared to less bulky N-alkyl groups due to steric hindrance. | May influence diastereoselectivity if a chiral nucleophile is used. |
| [2+2] Photocycloaddition | Rate may be reduced with bulky alkenes due to increased steric repulsion in the transition state. | Can influence the stereochemical outcome of the cycloadduct. |
| Diels-Alder Reaction | Slower reaction rates are possible, especially with sterically hindered dienes. | May enhance endo/exo selectivity or facial selectivity depending on the diene. |
Advanced Spectroscopic and Structural Characterization of 1 Cyclooctylpyrrole 2,5 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-Cyclooctylpyrrole-2,5-dione in solution. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. A key diagnostic signal for the N-substituted maleimide (B117702) core is a singlet corresponding to the two equivalent vinylic protons on the pyrrole-2,5-dione ring. This peak is typically observed in the downfield region, around δ 6.7-7.0 ppm, due to the deshielding effect of the adjacent carbonyl groups. The protons of the cyclooctyl ring would present a series of complex multiplets in the upfield region (δ 1.4-4.0 ppm). The proton attached to the nitrogen-bearing carbon (the methine proton) would be the most downfield of the cyclooctyl signals, likely appearing as a multiplet around δ 3.5-4.0 ppm. The remaining methylene protons of the cyclooctyl ring would resonate at higher fields.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The most downfield signals correspond to the carbonyl carbons (C=O) of the dione (B5365651), typically appearing around δ 170 ppm. The vinylic carbons (C=C) of the maleimide ring are expected to resonate at approximately δ 134 ppm. The carbons of the cyclooctyl substituent would appear in the upfield region, with the carbon directly attached to the nitrogen atom resonating around δ 50 ppm and the other methylene carbons appearing between δ 25-35 ppm.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignments. A COSY spectrum would show correlations between adjacent protons within the cyclooctyl ring, allowing for the tracing of the proton-proton connectivity throughout the aliphatic system. An HSQC spectrum correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments. Further structural details, such as long-range C-H correlations, can be established using HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, which would, for instance, show a correlation between the methine proton of the cyclooctyl group and the carbonyl carbons of the maleimide ring.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Maleimide C=O | - | ~170 |
| Maleimide CH=CH | ~6.8 (singlet) | ~134 |
| Cyclooctyl N-CH | ~3.8 (multiplet) | ~50 |
| Cyclooctyl CH₂ | ~1.5-2.2 (multiplets) | ~25-35 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of an imide is characterized by strong absorption bands from the carbonyl groups. For cyclic imides like this compound, two distinct C=O stretching bands are expected due to symmetric and asymmetric stretching modes. The asymmetric C=O stretch typically appears at a higher frequency, around 1770 cm⁻¹, while the symmetric stretch is observed near 1700 cm⁻¹. Another significant peak is the C=C stretching vibration of the maleimide ring, which is expected around 1580-1600 cm⁻¹. The spectrum would also feature multiple C-H stretching and bending vibrations from the cyclooctyl group in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric C=O stretch is often strong in the Raman spectrum, appearing around 1700 cm⁻¹. The C=C stretching vibration of the maleimide ring is also typically a strong and sharp band in the Raman spectrum, expected around 1581 cm⁻¹. usra.edu The various C-C and C-H vibrations of the saturated cyclooctyl ring will also be Raman active, contributing to the fingerprint region of the spectrum.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O | Asymmetric Stretch | ~1770 (Strong) | Weak/Medium |
| C=O | Symmetric Stretch | ~1700 (Strong) | Strong |
| C=C (Maleimide) | Stretch | ~1590 (Medium) | ~1581 (Strong) |
| C-H (Cyclooctyl) | Stretch | 2850-3000 (Medium-Strong) | 2850-3000 (Medium-Strong) |
| C-N | Stretch | ~1180 (Medium) | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₂H₁₇NO₂ and an average molecular weight of 207.27 g/mol . chemspider.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula. In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 207. A primary fragmentation pathway would likely involve the cleavage of the N-C bond connecting the cyclooctyl ring to the maleimide moiety. This could result in a fragment ion corresponding to the cyclooctyl cation (C₈H₁₅⁺, m/z 111) and a fragment corresponding to the maleimide radical cation (C₄H₂NO₂⁺, m/z 96). Further fragmentation of the cyclooctyl cation would produce a series of smaller aliphatic fragments.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Crystal Packing and Intermolecular Interactions in this compound
In the solid state, molecules of this compound are expected to pack in a manner that maximizes van der Waals forces. The planar and polar maleimide rings may stack in an offset fashion. A significant intermolecular interaction likely to be present is the C-H···O hydrogen bond, where a hydrogen atom from a cyclooctyl group of one molecule interacts with an oxygen atom of a carbonyl group on an adjacent molecule. nih.gov These weak hydrogen bonds contribute to the stability of the crystal lattice.
Conformational Preferences of the Cyclooctyl Moiety
The eight-membered cyclooctyl ring is highly flexible and can adopt several low-energy conformations, with the boat-chair and crown conformations being the most common. The attachment of the bulky and planar pyrrole-2,5-dione group to the cyclooctyl ring will influence its conformational preference in the solid state. The specific conformation adopted will be a balance between minimizing steric strain within the cyclooctyl ring and optimizing intermolecular packing forces in the crystal.
Advanced Spectroscopic Techniques for Dynamic Studies of this compound
The conformational flexibility of the cyclooctyl ring and the potential for restricted rotation around the N-C(cyclooctyl) bond make this compound an interesting subject for dynamic studies.
Dynamic NMR (DNMR) Spectroscopy: Variable-temperature NMR spectroscopy is a key technique for investigating dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, particularly those of the cyclooctyl protons. At low temperatures, the interconversion between different conformations of the cyclooctyl ring may become slow on the NMR timescale, leading to the appearance of separate signals for protons that are equivalent at room temperature. From an analysis of the coalescence temperature and line shapes, the energy barrier for this conformational interchange can be calculated. Similarly, DNMR can be used to study the rotational barrier around the N-C bond, which has partial double bond character due to resonance with the carbonyl groups.
Computational and Theoretical Investigations of 1 Cyclooctylpyrrole 2,5 Dione
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and predicting the chemical behavior of molecules. For N-substituted maleimides, including the cyclooctyl derivative, DFT is used to calculate molecular orbitals, electron density distribution, and the energies of different electronic states.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.
For pyrrole-2,5-dione (maleimide) derivatives, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The maleimide (B117702) core, with its two carbonyl groups, makes the double bond electron-poor and thus a good electrophile or dienophile in cycloaddition reactions. The N-substituent, in this case, the cyclooctyl group, can influence the energies of these frontier orbitals.
Studies on related pyrrole-2,5-dione analogs have shown that the HOMO-LUMO energy gap (Eg) is a critical parameter for predicting chemical stability and reactivity. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity. For instance, in the context of antioxidant activity, compounds with higher HOMO energy levels are better electron donors. researchgate.netnih.gov In Diels-Alder reactions, the relative energies of the diene's HOMO and the maleimide's LUMO (the dienophile) govern the reaction rate and selectivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for a Generic N-Alkyl-Maleimide System (Illustrative Data)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and stability. researchgate.net |
Note: The values in this table are illustrative and represent typical ranges found in DFT calculations for N-substituted maleimides.
DFT calculations are a cornerstone for mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy (the activation barrier) is essential for understanding reaction kinetics.
For reactions involving the maleimide moiety, such as Michael additions or Diels-Alder cycloadditions, DFT can be used to model the approach of the reactants and calculate the energy profile of the reaction pathway. researchgate.net By characterizing the transition state structures, researchers can gain insight into the stereochemistry and regioselectivity of the reaction. For 1-Cyclooctylpyrrole-2,5-dione, this would involve modeling its reaction with a nucleophile or a diene to understand how the bulky cyclooctyl group might influence the accessibility of the reactive sites on the pyrrole-2,5-dione ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding electronic structure, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. The cyclooctyl group of this compound is not rigid and can adopt various conformations.
Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
Using DFT, it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations have become increasingly accurate, with root-mean-square errors for ¹H shifts often falling within 0.2-0.4 ppm when compared to experimental values. mdpi.comnih.gov For this compound, predicting the chemical shifts of the cyclooctyl protons and carbons, as well as those on the maleimide ring, can aid in the assignment of complex experimental spectra.
Similarly, the vibrational frequencies of the molecule can be calculated. These computed frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching or bending of particular functional groups, such as the C=O and C=C bonds of the maleimide ring.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Maleimide Substructure
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | 171.5 ppm | 170.0 ppm |
| ¹³C NMR (C=C) | 135.0 ppm | 134.2 ppm |
| ¹H NMR (C=C-H) | 6.85 ppm | 6.80 ppm |
| IR Freq. (C=O stretch) | 1705 cm⁻¹ | 1700 cm⁻¹ |
Note: These values are for illustrative purposes to show the typical accuracy of modern computational methods.
Structure-Property Relationship Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. doi.org These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized molecules.
For analogues of this compound, a QSAR study would involve synthesizing a library of related N-substituted maleimides and measuring a specific biological activity (e.g., enzyme inhibition). researchgate.netlew.ronih.gov Then, computational chemistry is used to calculate a set of molecular descriptors for each analogue. These descriptors can encode various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.
Such models can reveal which structural features are important for the desired property. For instance, a QSAR study on N-substituted maleimides as enzyme inhibitors might reveal that bulky, hydrophobic N-substituents increase potency, providing a rationale for the inclusion of the cyclooctyl group. researchgate.net These models can then be used to prioritize the synthesis of new analogues with potentially improved properties.
Advanced Applications of Pyrrole 2,5 Dione Derivatives in Materials Science and Synthetic Chemistry
Role as Monomers in Polymer Synthesis and Polymer Chemistry
N-substituted maleimides are valuable monomers used to create polymers with high thermal stability and specialized properties. researchgate.netuctm.edu The rigid five-membered ring and electron-withdrawing nature of the dione (B5365651) functionality impart unique characteristics to the resulting polymer chains. researchgate.net These monomers can be polymerized through free-radical pathways or integrated into polymer backbones to introduce specific functionalities. aip.orgekb.eg
A key feature of the pyrrole-2,5-dione moiety is its ability to form reversible covalent bonds, which is crucial for creating dynamic and responsive materials. nih.gov The most widely exploited of these is the thermo-reversible Diels-Alder (DA) reaction. nih.gov The maleimide (B117702) group acts as an excellent dienophile, reacting with a corresponding diene, most commonly a furan (B31954) derivative, at moderate temperatures (below 80-100°C) to form a stable cycloadduct. mdpi.commdpi.com Upon heating to higher temperatures (typically above 110-120°C), the reverse reaction, or retro-Diels-Alder (rDA), occurs, breaking the bond and regenerating the original maleimide and furan groups. nih.govnih.gov This ability to form and break covalent crosslinks in response to thermal stimuli is a cornerstone of smart polymer design. nih.govmdpi.com
Beyond the furan-maleimide system, the maleimide group can also form reversible linkages through Michael-type addition reactions, particularly with thiols. nih.gov While traditional thiol-maleimide conjugation is highly stable, certain adducts, especially those involving arylthiols, can undergo a retro-Michael reaction, allowing for cleavage of the linkage under specific conditions, such as in the presence of reducing agents like glutathione. nih.govrsc.org This stimulus-responsive behavior enables the design of materials that can disassemble or release cargo in specific chemical environments. rsc.org
The thermo-reversibility of the furan-maleimide Diels-Alder reaction is extensively applied in the development of self-healing polymer networks. nih.govpmarketresearch.com In these systems, polymer chains are crosslinked using these dynamic covalent bonds. researchgate.net When a crack or damage occurs, the material can be heated to induce the retro-Diels-Alder reaction, which breaks the crosslinks and allows the polymer chains to flow and rebond upon cooling, thereby healing the damaged area. nih.govresearchgate.net The process of bond cleavage and reformation can be repeated multiple times without significant side reactions, enabling multiple healing cycles. nih.gov
The efficiency and temperature window for healing can be precisely controlled by tuning the stoichiometry of maleimide and furan groups within the polymer network. mdpi.com Research has shown that varying the maleimide-to-furan ratio affects the crosslink density, which in turn influences the material's mechanical properties and the kinetics of the healing process. mdpi.com This tunability allows for the design of self-healing materials tailored for specific applications, from reprocessable thermosets to robust elastomers. researchgate.net One study demonstrated that a maleimide-containing polymer network could recover over 85% of its original tensile strength after being cut and reheated to 80°C. pmarketresearch.com
| Polymer System | Reversible Chemistry | Healing Condition | Healing Efficiency | Reference |
| Furan-functionalized Jeffamine + Bismaleimide | Diels-Alder | Heating to 80-140°C | Dependent on stoichiometry | mdpi.com |
| Polyurethane with Furan/Maleimide Crosslinks | Diels-Alder | Heating to 120°C | Recyclable/Remendable | researchgate.net |
| Poly(methacrylate) with Furan/Maleimide Crosslinks | Diels-Alder | Healing demonstrated at 20°C | Effective for microcracks | nih.gov |
| Polyketones with Furan/Maleimide Crosslinks | Diels-Alder | Compression molding at 120°C | Consistent after 6 cycles | researchgate.net |
The development of intrinsically stretchable and solution-processable semiconducting polymers is a major goal in organic electronics. sigmaaldrich.commdpi.com While most conjugated polymers are p-type (hole-transporting), there is a significant need for robust n-type (electron-transporting) materials for fabricating efficient organic electronic devices. rsc.org The pyrrole-2,5-dione unit, due to its electron-deficient nature, is a promising building block for creating n-type semiconducting polymers. researchgate.net
The incorporation of electron-withdrawing moieties like the maleimide ring into a conjugated polymer backbone can lower the polymer's energy levels (LUMO and HOMO), which is a key strategy for designing electron-transporting materials. rsc.org This molecular design approach helps to stabilize the polymer against oxidation and improve its performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.comnih.gov While specific polymers based on 1-Cyclooctylpyrrole-2,5-dione for this purpose are not widely documented, related fused dione systems, such as thienopyrrolediones, have been successfully used in electronics, demonstrating the potential of this chemical class. bohrium.com The ability to tune the electronic properties through molecular design makes pyrrole-2,5-dione derivatives attractive candidates for future development in flexible and wearable electronics. nih.govmdpi.com
Application as Versatile Building Blocks in Complex Molecule Synthesis
The inherent reactivity of the maleimide scaffold makes it a valuable and versatile building block in synthetic organic chemistry. nih.govrsc.org It serves as a reactive intermediate for the construction of a wide range of complex molecules, particularly those containing nitrogen. bohrium.combohrium.com
Pyrrole-2,5-dione derivatives are frequently used as starting materials for the synthesis of complex, fused heterocyclic compounds. bohrium.comairo.co.in The double bond of the maleimide ring is highly reactive in cycloaddition reactions, providing a reliable pathway to polycyclic structures. rsc.orgnih.gov The Diels-Alder reaction is a primary tool in this context, where maleimides react with various dienes to form bicyclic adducts. umn.eduresearchgate.net For example, the reaction between anthracene (B1667546) and maleimide yields a stable polycyclic scaffold that has been explored for medicinal chemistry applications. nih.gov
Furthermore, maleimides participate in rhodium-catalyzed [4+2] oxidative annulation reactions with compounds like 2-arylindoles to efficiently produce maleimide-fused benzocarbazoles. rsc.org These annulation strategies are highly atom-efficient and allow for the rapid assembly of complex ring systems from readily available substrates. bohrium.comrsc.org The reactivity of the maleimide ring enables a diverse range of transformations, making it a cornerstone for synthesizing novel heterocyclic architectures. rsc.orgbohrium.com
| Reaction Type | Reactants | Product Class | Reference |
| Diels-Alder | Maleimide + Fused Pyrrole (B145914) Diene | Fused Nitrogen Heterocycles | umn.edu |
| Diels-Alder | Maleimide + Anthracene | Polycyclic Imide Scaffolds | nih.gov |
| [4+2] Oxidative Annulation | Maleimide + 2-Arylindole | Fused Benzocarbazoles | rsc.org |
| 1,3-Dipolar Cycloaddition | Maleimide + Dipole | Fused Five-Membered Heterocycles | bohrium.com |
The construction of nitrogen-containing scaffolds is of great interest due to their prevalence in biologically active molecules and natural products. umn.eduguidechem.com N-substituted maleimides are ideal precursors for this purpose, providing a robust imide structure that can be incorporated into larger, more complex frameworks. nih.gov
The synthesis of fused pyrrole ring systems, which have shown potential as anti-cancer agents, can be achieved through Diels-Alder reactions involving maleimide derivatives. umn.edu Similarly, polycyclic maleimide-based scaffolds have been identified as privileged structures for designing new ligands for cannabinoid receptors, highlighting their pharmaceutical relevance. nih.gov The ability to easily modify the N-substituent (such as with a cyclooctyl group) allows for fine-tuning of the molecule's steric and electronic properties, enabling the creation of libraries of compounds for drug discovery and medicinal chemistry. rsc.orgnih.gov
Supramolecular Chemistry and Molecular Recognition Based on Pyrrole-2,5-dione Architectures
In the case of this compound, the bulky and flexible cyclooctyl group is expected to significantly impact its supramolecular behavior. The non-polar nature of the cyclooctyl ring can drive hydrophobic interactions, while its conformational flexibility can allow for induced-fit mechanisms in host-guest complexation.
Design of Host-Guest Systems
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The pyrrole-2,5-dione scaffold can be incorporated into larger macrocyclic or cage-like host structures. The carbonyl groups of the dione can act as hydrogen bond acceptors, contributing to the binding of complementary guest molecules.
Table 1: Potential Host-Guest Interactions with this compound
| Host Molecule Type | Potential Guest | Primary Driving Interactions |
| Cyclodextrins | This compound | Hydrophobic interactions (encapsulation of the cyclooctyl group) |
| Calixarenes | This compound | Hydrophobic and CH-π interactions |
| Macrocyclic Polyamines | Anionic species | Hydrogen bonding with the pyrrole-2,5-dione carbonyls (if the dione is part of a larger host) |
This table is illustrative and based on the general principles of supramolecular chemistry, as specific experimental data for this compound in these systems is limited.
Self-Assembly Processes Directed by Pyrrole-2,5-dione Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Pyrrole-2,5-dione derivatives have been shown to participate in self-assembly processes, forming structures such as monolayers, micelles, and liquid crystals. The nature of the N-substituent is a key determinant of the resulting morphology.
For this compound, the bulky aliphatic cyclooctyl group would likely promote aggregation in polar solvents due to the hydrophobic effect. The balance between the polar pyrrole-2,5-dione head group and the non-polar cyclooctyl tail could lead to the formation of micellar or vesicular structures in aqueous environments. In the solid state, the packing of the molecules would be influenced by a combination of dipole-dipole interactions of the dione rings and van der Waals forces between the cyclooctyl chains. The conformational flexibility of the eight-membered ring could lead to complex and potentially polymorphic crystalline structures.
Table 2: Predicted Self-Assembly Behavior of this compound in Different Environments
| Environment | Dominant Intermolecular Forces | Predicted Supramolecular Structure |
| Aqueous Solution | Hydrophobic interactions | Micelles or vesicles |
| Non-polar Organic Solvent | Dipole-dipole interactions, van der Waals forces | Solvated individual molecules or small aggregates |
| Solid State (Crystalline) | van der Waals forces, dipole-dipole interactions, C-H···O hydrogen bonds | Ordered crystal lattice |
The predictions in this table are based on the known behavior of amphiphilic molecules and related N-substituted maleimides, pending specific experimental investigation of this compound.
Future Research Directions and Unexplored Avenues for 1 Cyclooctylpyrrole 2,5 Dione
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N-substituted maleimides often involves a two-step process: the formation of a maleamic acid from maleic anhydride (B1165640) and a primary amine, followed by cyclization. While effective, these methods can sometimes require harsh conditions and may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes to 1-Cyclooctylpyrrole-2,5-dione.
One promising avenue is the exploration of one-pot syntheses that minimize solvent use and purification steps. For instance, adapting methods used for N-aryl maleimides, which involve the acylation of anilines with maleic anhydride followed by cyclization, could be explored for cyclooctylamine. mdpi.com Investigating alternative dehydrating agents or catalytic systems for the cyclization step could lead to milder reaction conditions and higher yields. Microwave-assisted synthesis, which has been successfully employed for other pyrrole-2,5-dione analogs to achieve high yields rapidly, presents another attractive option. chemspider.com
Furthermore, the development of biocatalytic routes, employing enzymes to catalyze the condensation and cyclization reactions, would represent a significant advancement in the sustainable production of this compound. Such methods would offer high selectivity and operate under environmentally benign conditions.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced waste, time, and resource efficiency. | Optimization of reaction conditions and catalysts for direct conversion of cyclooctylamine and maleic anhydride. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and energy efficiency. | Screening of solvents and reaction parameters to maximize efficiency and purity. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes for the synthesis of N-cycloalkylmaleimides. |
Exploration of Unconventional Reactivity Patterns
The reactivity of the maleimide (B117702) core is well-established, particularly its susceptibility to Michael additions and Diels-Alder reactions. However, the presence of the bulky and conformationally flexible cyclooctyl group in this compound could introduce unique steric and electronic effects, leading to unconventional reactivity.
Future studies should investigate how the cyclooctyl substituent influences the kinetics and stereoselectivity of classical maleimide reactions. For example, in thiol-maleimide conjugation reactions, the rate of reaction and the stability of the resulting thio-succinimide adduct could be significantly different compared to N-alkyl or N-aryl maleimides. mdpi.com Comparative kinetic studies with other N-substituted maleimides would provide valuable insights into the role of the N-substituent's size and shape.
Moreover, the potential for the cyclooctyl group to participate in intramolecular reactions or to direct the approach of reagents in intermolecular processes is an intriguing area for exploration. The conformational flexibility of the eight-membered ring could allow for unique transition states and product distributions that are not observed with smaller or more rigid N-substituents.
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application in various fields. Future research should employ advanced in situ spectroscopic techniques to probe reaction intermediates and transition states in real-time.
Techniques such as stopped-flow UV-Vis, rapid-scan FT-IR, and process NMR spectroscopy can provide invaluable data on the kinetics and mechanism of reactions such as Michael additions, polymerizations, and cycloadditions. For instance, monitoring the reaction of this compound with a model thiol could elucidate the influence of the cyclooctyl group on the rate of the initial addition and any subsequent rearrangements or side reactions.
Furthermore, the use of isotopic labeling in conjunction with these spectroscopic methods could help to unravel complex reaction pathways and provide definitive evidence for proposed mechanisms.
Integration into Novel Functional Materials Beyond Current Applications
The unique combination of a reactive maleimide core and a bulky, hydrophobic cyclooctyl group makes this compound a promising building block for novel functional materials. While maleimides are known for their use in bioconjugation and polymer chemistry, the specific properties imparted by the cyclooctyl substituent could open up new application areas.
One area of interest is the development of advanced polymers and composites. The incorporation of this compound into polymer backbones could enhance properties such as thermal stability, mechanical strength, and hydrophobicity. Its use as a cross-linking agent could lead to the formation of robust polymer networks with tailored properties.
Another exciting possibility lies in the field of organic electronics and photonics. By functionalizing the pyrrole-2,5-dione ring system, it may be possible to create novel fluorescent probes and materials. rsc.org The cyclooctyl group could influence the photophysical properties by modulating intermolecular interactions and preventing aggregation-induced quenching. rsc.org
| Potential Application Area | Role of this compound | Desired Properties and Research Goals |
| Advanced Polymers | Monomer or cross-linking agent. | Enhanced thermal stability, mechanical properties, and controlled hydrophobicity. |
| Functional Coatings | Additive to impart surface properties. | Development of hydrophobic and anti-fouling surfaces. |
| Organic Electronics | Building block for functional molecules. | Tuning of photophysical properties for applications in sensors and imaging. |
Synergistic Computational and Experimental Approaches for Design and Discovery
A powerful strategy for accelerating the discovery and development of new applications for this compound is the integration of computational modeling with experimental validation. rsc.org
Future research should leverage computational chemistry to predict the reactivity, spectroscopic properties, and material characteristics of this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation energies, and understand the electronic structure of the molecule. chemspider.com Molecular dynamics simulations can provide insights into the conformational behavior of the cyclooctyl group and its influence on intermolecular interactions in condensed phases.
These computational predictions can then guide experimental work, allowing for a more targeted and efficient research process. For example, computational screening could identify promising reaction conditions or novel molecular designs for specific applications, which can then be synthesized and tested in the laboratory. This synergistic approach will be instrumental in unlocking the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclooctylpyrrole-2,5-dione, and what critical parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves cyclization reactions of cyclooctylamine with maleic anhydride derivatives. Key steps include:
- Cyclocondensation : Using Lewis acids (e.g., ZnCl₂) or thermal activation to form the pyrrole-dione core .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/benzene mixtures to isolate the product .
- Critical Parameters : Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for amine:anhydride), and inert atmosphere to prevent oxidation .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | ±15% yield |
| Solvent Polarity | Low (toluene) | ↑ Crystallinity |
| Catalyst Loading | 5 mol% ZnCl₂ | ↑ Reaction rate |
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) for substituent integration (e.g., cyclooctyl protons at δ 1.2–2.1 ppm; pyrrole protons at δ 6.3–6.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated for C₁₂H₁₅NO₂: 205.1103; observed: 205.1105) .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm cyclooctyl puckering (e.g., C–C bond lengths: 1.48–1.52 Å) .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 200°C; store at 4°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Susceptible to ring-opening in aqueous basic conditions (pH >9); use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR with IR (C=O stretches at 1700–1750 cm⁻¹) and XRD to confirm tautomerism or polymorphism .
- Dynamic NMR (DNMR) : Detect conformational flexibility in the cyclooctyl group (e.g., chair-boat transitions) at variable temperatures .
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., C3/C4 positions) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO enhances polarization of the dione moiety) .
Q. How does the cyclooctyl substituent influence the compound’s electronic properties compared to other N-substituents?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Compare redox potentials (e.g., E₁/2 = -1.2 V vs. Ag/AgCl for cyclooctyl vs. -1.0 V for phenyl derivatives) .
- UV-Vis Spectroscopy : Assess conjugation disruption (λmax shifts from 320 nm in aryl-substituted analogs to 290 nm due to cyclooctyl steric effects) .
Q. What experimental designs are optimal for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with enzymes like NAD(P)H oxidases .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for host-guest complexation .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points for this compound be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
